Methyl 3-(isopropylamino)-2-methylbenzoate
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Overview
Description
Methyl 3-(isopropylamino)-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an isopropylamino group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isopropylamino)-2-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzoic acid, which is first esterified to form methyl 3-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 3-aminobenzoate is then alkylated with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(isopropylamino)-2-methylbenzoate can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: N-oxides of the isopropylamino group.
Reduction: Methyl 3-(isopropylamino)-2-methylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-(isopropylamino)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-(isopropylamino)-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The isopropylamino group can interact with active sites through hydrogen bonding or hydrophobic interactions, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)-2-methylbenzoate: Similar structure but with a dimethylamino group instead of an isopropylamino group.
Methyl 3-(ethylamino)-2-methylbenzoate: Contains an ethylamino group instead of an isopropylamino group.
Methyl 3-(tert-butylamino)-2-methylbenzoate: Features a tert-butylamino group.
Uniqueness
Methyl 3-(isopropylamino)-2-methylbenzoate is unique due to the specific steric and electronic effects imparted by the isopropylamino group. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-methyl-3-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-11-7-5-6-10(9(11)3)12(14)15-4/h5-8,13H,1-4H3 |
InChI Key |
CRWJLCZUYQPWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(C)C)C(=O)OC |
Origin of Product |
United States |
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